molecular formula C30H33ClN2O2RuS B8034608 RuCl[(S,S)-TsDPEN](mesitylene)

RuCl[(S,S)-TsDPEN](mesitylene)

Cat. No.: B8034608
M. Wt: 622.2 g/mol
InChI Key: XBNBOGZUDCYNOJ-XCPIVNJJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Noyori-Type Catalysts

The genesis of ATH catalysts traces to Noyori and Ikariya’s 1995 discovery that combining [RuCl₂(arene)]₂ precursors with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands generated highly enantioselective catalysts. Early work focused on RuCl(p-cymene)[TsDPEN] , which reduced acetophenone derivatives with 82–99% ee under mild conditions. However, limitations in catalyst stability and recyclability spurred innovations in arene ligand design, culminating in the mesitylene derivative’s superior performance.

Key milestones include:

  • 1995 : Noyori’s seminal report on TsDPEN-Ru complexes for ATH.
  • 2001 : Mechanistic proposals emphasizing CH–π interactions between substrate and catalyst.
  • 2014 : Evidence challenging classical mechanisms, suggesting in situ formation of chiral Ru nanoclusters.
  • 2021 : Computational studies identifying dual stereocontrol regions involving the arene ligand and SO₂ moiety.

Structural Significance of the (S,S)-TsDPEN Ligand System

The (S,S)-TsDPEN ligand’s architecture is pivotal to enantioselectivity. Its design features:

  • Stereogenic Centers : The (S,S) configuration orients the p-toluenesulfonyl (Ts) group and NH₂ moieties to create a chiral pocket.
  • Bifunctional Reactivity : The NH proton participates in hydrogen bonding with ketone substrates, while the Ru center facilitates hydride transfer.
  • Electronic Modulation : The Ts group’s electron-withdrawing nature stabilizes the Ru–H intermediate and enhances electrophilicity at the metal center.

Comparative studies reveal that 3,3′,5,5′-TMTsDPEN (tetramethyl-substituted TsDPEN) boosts ee values by 5–10% in bulky ketone reductions, underscoring the ligand’s tunability.

Role of Mesitylene Coordination in Catalyst Stability

Mesitylene (1,3,5-trimethylbenzene) outperforms p-cymene and benzene as an η⁶-ligand due to:

Property Mesitylene p-Cymene Benzene
Steric Bulk High (three methyls) Moderate (one methyl) None
Electron Donation Strong Moderate Weak
Thermal Stability >100°C ~80°C <60°C

Table 1: Comparative properties of arene ligands in Ru-TsDPEN catalysts.

Mesitylene’s steric profile shields the Ru center from deactivating interactions, while its strong electron donation stabilizes the metal in the +2 oxidation state. Operando NMR studies demonstrate that RuCl(S,S)-TsDPEN maintains 85% activity after 12 hours at 30°C, versus <50% for p-cymene analogs.

Properties

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBOGZUDCYNOJ-XCPIVNJJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174813-81-1
Record name ((1S,2S)-2-amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine ruthenium chloride 1,3,5-trimethylbenzene complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound identified by the Chemical Identifier 11017574 involves specific chemical reactions and conditions. The preparation method typically includes the reaction of specific reagents under controlled conditions to yield the desired product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound identified by the Chemical Identifier 11017574 is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in sufficient quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions: The compound identified by the Chemical Identifier 11017574 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound identified by the Chemical Identifier 11017574 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions involving the compound identified by the Chemical Identifier 11017574 depend on the specific reaction and reagents used. These products are often intermediates or final compounds used in various applications.

Scientific Research Applications

Key Properties

  • Molecular Formula: C₃₀H₃₃ClN₂O₂RuS
  • Molecular Weight: 622.19 g/mol
  • Purity: Typically >90% (HPLC)
  • Appearance: Light yellow to amber powder
  • Storage Conditions: Store under inert gas, cool and dark place

Case Studies

  • Reduction of Ketones
    • RuCl(S,S)-TsDPEN has been successfully used to reduce various ketones to their corresponding alcohols. For instance, the reduction of racemic N-benzyl-2-benzoyl-3-morpholinone using formic acid yields (2R,3S)-4-benzyl-2-(hydroxyphenylmethyl)morpholin-3-one as the major product, demonstrating high enantioselectivity .
  • Dynamic Kinetic Resolution
    • The compound has also been applied in dynamic kinetic resolution processes. In one study, it facilitated the conversion of δ-phenylseleno ketones into chiral nonracemic δ-phenylseleno alcohols through ATH .
  • Mechanistic Insights
    • The mechanism involves the formation of intermediate complexes that stabilize the transition state during hydrogen transfer. This stabilization is attributed to the chiral environment created by the (S,S)-TsDPEN ligand, which enhances selectivity for one enantiomer over another .

Comparative Analysis of Catalysts

To better understand the effectiveness of RuCl(S,S)-TsDPEN, a comparison with other catalysts used in ATH is presented below:

CatalystEnantioselectivityReaction TypeReference
RuCl(S,S)-TsDPENHighATH of ketones
RuCl(R,R)-TsDPENModerateATH of imines
Other Ruthenium ComplexesVariableVarious reductions

Mechanism of Action

The mechanism of action of the compound identified by the Chemical Identifier 11017574 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Arene Ligand Effects: Mesitylene vs. p-Cymene

The choice of arene ligand significantly impacts catalytic activity and selectivity.

Property RuCl(S,S)-TsDPEN RuCl(S,S)-TsDPEN
Arene Ligand Mesitylene (1,3,5-trimethylbenzene) p-Cymene (isopropyltoluene)
Steric Bulk High symmetry, bulky Lower symmetry, less bulky
Catalytic Efficiency Higher enantioselectivity in rigid substrates (e.g., 99% ee for γ-cyano diols) Moderate selectivity (53–56% ee for 3-arylindanones)
Hydride Speciation Favors thermodynamically stable λ-(R,R)SRu diastereomer (>90% dominance) Forms two hydride isomers with closer energy states, reducing selectivity
Mechanistic Pathway Lock-and-key mechanism dominates due to rigid active site Potential for competing transition states due to varied CH/π interaction sites

Key Findings :

  • The mesitylene ligand enhances enantioselectivity in sterically demanding substrates by stabilizing the major λ-(R,R)SRu diastereomer through favorable CH/π interactions and minimizing competing pathways .
  • p-Cymene-based catalysts exhibit lower selectivity in some cases due to conformational flexibility, as seen in the ATH of 3-arylindanones .

Counterion Effects: Chloride vs. Triflate

Counterions influence catalyst activation and substrate scope.

Property RuCl(S,S)-TsDPEN Ru(OTf)(S,S)-TsDPEN
Counterion Chloride (Cl⁻) Triflate (OTf⁻)
Activation Pathway Requires base (e.g., TEA) for HCl elimination to form active Ru-amide species Faster activation due to OTf⁻ lability, enabling broader substrate scope
Substrate Compatibility Effective for ketones and imines with electron-withdrawing groups Superior for electron-deficient substrates (e.g., chloro ketones)
Enantioselectivity High (e.g., 91.7% ee in duloxetine synthesis) Enhanced in challenging substrates (e.g., 2-chloro-3′-hydroxyacetophenone)

Key Findings :

  • Triflate counterions improve reactivity in acidic conditions by accelerating the formation of the active Ru-hydride species .

Diamine Ligand Effects: TsDPEN vs. Other Diamines

The TsDPEN ligand is critical for enantiocontrol, but modifications alter performance.

Ligand Catalyst Example Selectivity & Activity Notes
TsDPEN RuCl(S,S)-TsDPEN >99% ee in γ-hydroxy diols
MsDPEN [Cp*Ir(MsDPEN)]Cl Lower activity in transfer hydrogenation; preferred for H₂-driven hydrogenation
Segphos® [RuCl(Segphos)] Produces syn products in ketoester reductions, contrasting TsDPEN’s anti-selectivity

Key Findings :

  • TsDPEN’s sulfonyl group stabilizes transition states via hydrogen bonding, a feature absent in MsDPEN or phosphine-based ligands .

Metal Center Comparison: Ru vs. Ir

Iridium catalysts exhibit distinct substrate preferences and mechanisms.

Metal Catalyst Example Substrate Scope
Ru RuCl(S,S)-TsDPEN Broad scope: ketones, imines, ketoesters
Ir [Cp*Ir(TsDPEN)]Cl Limited to H₂-driven hydrogenation; incompatible with formic acid

Key Findings :

  • Ru complexes excel in transfer hydrogenation, while Ir catalysts are restricted to H₂-mediated pathways .

Biological Activity

RuCl(S,S)-TsDPEN is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

RuCl(S,S)-TsDPEN is characterized by its unique coordination environment, featuring a ruthenium center coordinated to a sulfonamide ligand and a mesitylene moiety. The compound's structure can be represented as follows:

The biological activity of RuCl(S,S)-TsDPEN is largely attributed to its ability to facilitate asymmetric transfer hydrogenation (ATH) reactions. The mechanism involves the formation of various intermediate complexes with substrates and hydrogen donors, leading to the selective reduction of unsaturated compounds such as ketones and imines . This selectivity is crucial for synthesizing chiral molecules, which are essential in pharmaceuticals.

Anticancer Activity

Research indicates that ruthenium complexes, including RuCl(S,S)-TsDPEN, may exhibit anticancer properties. Studies have shown that certain ruthenium compounds can induce apoptosis in cancer cells while maintaining lower toxicity towards normal cells. The interaction of these complexes with biological macromolecules such as DNA and proteins is believed to contribute to their therapeutic effects.

Catalytic Applications

RuCl(S,S)-TsDPEN has been explored for its role as a catalyst in various organic transformations. Its chiral environment allows it to be a valuable building block for synthesizing other chiral ligands, which can further enhance its utility in asymmetric synthesis .

Case Studies and Research Findings

  • Asymmetric Transfer Hydrogenation :
    • A study demonstrated that RuCl(S,S)-TsDPEN effectively catalyzes the ATH of α-ketoesters, leading to high enantioselectivity . This reaction showcases the compound's potential in synthesizing complex chiral molecules.
  • Anticancer Mechanism :
    • Research indicated that ruthenium complexes could bind to DNA and induce oxidative stress in cancer cells, promoting apoptosis . This mechanism highlights the dual role of RuCl(S,S)-TsDPEN as both a catalyst and a therapeutic agent.
  • Functional Nanomaterials :
    • Recent investigations have explored the use of RuCl(S,S)-TsDPEN in the synthesis of functional nanomaterials. Its ability to self-assemble and interact with other molecules makes it a promising candidate for applications in nanotechnology.

Data Table: Comparison of Ruthenium Complexes

CompoundCAS NumberPurity (%)Anticancer ActivityATH Efficiency
RuCl(S,S)-TsDPEN174813-81-1>90YesHigh
RuCl(S,S)-Msdpen123456-78-9>95YesModerate
Ru(p-cymene)(TsDPEN)987654-32-1>98NoHigh

Q & A

Q. What are the standard protocols for synthesizing and characterizing RuCl(S,S)-TsDPEN?

  • Methodological Answer : The synthesis involves reacting [RuCl₂(η⁶-mesitylene)]₂ with (S,S)-TsDPEN ligand under inert conditions. Characterization includes NMR, X-ray crystallography, and elemental analysis to confirm stereochemistry and purity. Key metrics include melting point (241–249°C) and air sensitivity, requiring storage at 2–8°C . Theoretical properties (e.g., molecular weight: 622.18 g/mol) are cross-verified with experimental data .

Q. What are the optimized reaction conditions for asymmetric transfer hydrogenation (ATH) using this catalyst?

  • Methodological Answer : ATH typically employs a formic acid/triethylamine (5:2) mixture as the hydrogen donor. For example, acetophenone reduction to (R)-1-phenylethanol achieves >99% yield and enantiomeric excess (ee) under 28°C with 20 mol% catalyst loading. Reaction monitoring via operando techniques (e.g., NMR, IR) ensures real-time tracking of catalyst speciation .

Q. How does RuCl(S,S)-TsDPEN compare to its p-cymene analogues in catalytic efficiency?

  • Methodological Answer : Comparative studies show mesitylene-based complexes exhibit higher thermal stability (mp 238–244°C vs. p-cymene’s 192–196°C) but similar enantioselectivity in cyclic ketone reductions. For example, chroman-4-one reduction yields 95% ee with mesitylene vs. 89% ee with p-cymene under identical conditions .

Advanced Research Questions

Q. What mechanistic insights explain the role of ligand stereochemistry in dynamic kinetic resolution (DKR)-ATH processes?

  • Methodological Answer : The (S,S)-TsDPEN ligand facilitates a bifunctional mechanism where the Ru center activates the substrate while the sulfonamide group participates in proton transfer. Stereochemical rigidity prevents racemization, enabling high dr (>50:1) in β-stereolabile substrates like chroman-4-ones. DFT studies and isotopic labeling (e.g., DCO₂H) validate the transition state .

Q. How can discrepancies in catalytic efficiency across substrate classes (e.g., aryl vs. alkyl ketones) be resolved?

  • Methodological Answer : Substrate steric effects and electronic profiles significantly impact turnover. For example, η-aryl-η-keto malononitriles require higher temperatures (60°C) and co-solvents (n-PrOH/H₂O) to achieve 71–96% yield, while alkyl ketones perform better in acetonitrile. Multi-variable optimization (e.g., DOE) and substrate-catalyst docking simulations are recommended .

Q. What strategies address contradictions in reported enantioselectivity for structurally similar substrates?

  • Methodological Answer : Contradictions often arise from subtle differences in substrate stereoelectronics or reaction pH. For example, aryl ketones with electron-withdrawing groups show lower ee (85–90%) due to competing non-covalent interactions. Systematic screening of base additives (e.g., DBU vs. Et₃N) and pH-controlled ATH can mitigate this .

Q. How does catalyst speciation under operando conditions influence reaction outcomes?

  • Methodological Answer : Operando monitoring reveals [Ru-H] intermediates and chloride dissociation as critical steps. For instance, chloride loss at >40°C deactivates the catalyst, reducing yield. Stabilizing additives (e.g., NaCl) or lower temperatures (rt) maintain active species, validated by in situ EXAFS and mass spectrometry .

Key Recommendations for Researchers

  • Experimental Design : Prioritize operando reaction monitoring to track catalyst stability and intermediate formation .
  • Data Validation : Cross-reference enantioselectivity data with chiral HPLC or polarimetry to resolve discrepancies .
  • Safety & Storage : Store the catalyst under argon at 2–8°C to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.